1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene
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Overview
Description
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
The synthesis of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene typically involves the chlorination of 3-fluoro-2-methyltoluene. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a controlled temperature and using an inert solvent like dichloromethane to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-chloro-4-(methyl)-3-fluoro-2-methylbenzene using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The compound can form intermediates that interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene can be compared with other similar compounds such as:
1-chloro-4-(chloromethyl)benzene: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
1-chloro-4-(fluoromethyl)benzene: Contains a fluoromethyl group instead of a chloromethyl group, leading to different reactivity and applications.
1-chloro-3-fluoro-2-methylbenzene: Similar structure but lacks the chloromethyl group, affecting its chemical behavior and uses.
The unique combination of substituents in this compound makes it a versatile compound with distinct properties and applications.
Properties
CAS No. |
1521414-76-5 |
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Molecular Formula |
C8H7Cl2F |
Molecular Weight |
193 |
Purity |
95 |
Origin of Product |
United States |
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